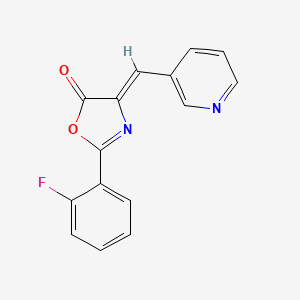
2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one, also known as FOZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FOZ is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. This compound has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one may inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one may also modulate the activity of certain neurotransmitters in the brain, leading to its potential therapeutic effects in treating neurological disorders.
Biochemical and Physiological Effects
2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has also been shown to inhibit the production of pro-inflammatory cytokines, leading to its potential anti-inflammatory effects. In addition, 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has been shown to modulate the levels of certain neurotransmitters in the brain, leading to its potential therapeutic effects in treating neurological disorders.
実験室実験の利点と制限
2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research studies. However, there are also limitations to using 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, which may hinder its potential applications in certain fields of research.
将来の方向性
There are several future directions for research on 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one. One potential direction is to further investigate its potential therapeutic effects in treating cancer, Alzheimer's, and Parkinson's. Another potential direction is to study its potential applications in treating other neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one and its potential toxicity in different experimental settings.
Conclusion
In conclusion, 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one is a promising chemical compound that has shown potential applications in various fields of scientific research. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one as a therapeutic agent.
合成法
The synthesis of 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one can be achieved using different methods. One of the most commonly used methods is the reaction of 2-fluorobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. This reaction leads to the formation of 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one as a yellow crystalline solid. Other methods of synthesis include the use of different catalysts and solvents.
科学的研究の応用
2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has also been shown to have potential therapeutic effects in treating diseases such as cancer, Alzheimer's, and Parkinson's.
特性
IUPAC Name |
(4Z)-2-(2-fluorophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-12-6-2-1-5-11(12)14-18-13(15(19)20-14)8-10-4-3-7-17-9-10/h1-9H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXOJWTVEKYXDQ-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CN=CC=C3)/C(=O)O2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5459362.png)
![3-{2-[ethyl(isopropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5459376.png)
![1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline](/img/structure/B5459382.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(2-methylphenyl)-1,4-diazepane](/img/structure/B5459396.png)
![4-(5-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-2-thienyl)-2-methylbut-3-yn-2-ol](/img/structure/B5459406.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5459414.png)
![1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5459426.png)
![N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate](/img/structure/B5459433.png)
![2-phenyl-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B5459437.png)
![(2-{3-[(4-methyl-1-piperazinyl)carbonyl]-1,4'-bipiperidin-1'-yl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5459446.png)
![4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5459453.png)
![2-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]methyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5459460.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5459468.png)
![5-methyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5459469.png)